2-Chloro-4-(trifluoromethyl)phenol

Catalog No.
S1897156
CAS No.
35852-58-5
M.F
C7H4ClF3O
M. Wt
196.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-(trifluoromethyl)phenol

CAS Number

35852-58-5

Product Name

2-Chloro-4-(trifluoromethyl)phenol

IUPAC Name

2-chloro-4-(trifluoromethyl)phenol

Molecular Formula

C7H4ClF3O

Molecular Weight

196.55 g/mol

InChI

InChI=1S/C7H4ClF3O/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H

InChI Key

YNWKEXMSQQUMEL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)O

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)O
  • Intermediate in Organic Synthesis

    The presence of a reactive chlorine and a trifluoromethyl group suggests 2-Chloro-4-(trifluoromethyl)phenol could be a valuable intermediate for the synthesis of more complex molecules. The chlorine group can be readily displaced by other functional groups, while the trifluoromethyl group can introduce unique electronic properties to the final product.

  • Material Science Applications

    Trifluoromethyl-containing molecules are often investigated for their potential applications in material science due to the electron-withdrawing character of the trifluoromethyl group. 2-Chloro-4-(trifluoromethyl)phenol could be explored as a component in the development of novel polymers, liquid crystals, or flame retardants [].

  • Medicinal Chemistry Studies

    Although there is no current data available on the specific biological activity of 2-Chloro-4-(trifluoromethyl)phenol, compounds containing both chlorine and trifluoromethyl groups have been explored in medicinal chemistry due to their potential for various bioactivities. Further research would be needed to determine if 2-Chloro-4-(trifluoromethyl)phenol possesses any medicinal properties.

2-Chloro-4-(trifluoromethyl)phenol is an aromatic compound characterized by the presence of a chlorine atom and a trifluoromethyl group attached to a phenolic structure. Its molecular formula is C₇H₄ClF₃O, and it has a molecular weight of approximately 196.55 g/mol . The compound is typically a yellow liquid with a boiling point around 66°C .

, primarily due to its reactive functional groups. Notable reactions include:

  • Halogenation: The introduction of halogens can occur at various positions on the aromatic ring.
  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions .

2-Chloro-4-(trifluoromethyl)phenol exhibits biological activity that makes it relevant in agricultural and pharmaceutical applications. It has been studied for its potential as an herbicide intermediate, particularly in the synthesis of diphenyl ether herbicides . Its antimicrobial properties have also been noted, although specific mechanisms are still under investigation.

The synthesis of 2-chloro-4-(trifluoromethyl)phenol can be accomplished through several methods:

  • Oxidation followed by Halogenation:
    • Start with 4-trifluoromethylbenzaldehyde.
    • Perform an oxidation reaction to yield 4-trifluoromethylphenol.
    • Follow this with a halogenation step under inert conditions to introduce the chlorine atom .
  • Direct Halogenation:
    • Chlorination of 4-trifluoromethylphenol using chlorine or other halogenating agents can yield the desired product .

The compound finds utility in various domains:

  • Agriculture: As an intermediate in the synthesis of herbicides.
  • Pharmaceuticals: Potential applications in drug development due to its biological activity.
  • Chemical Manufacturing: Used in the production of other fluorinated compounds and as an analytical standard in laboratories .

Several compounds share structural similarities with 2-chloro-4-(trifluoromethyl)phenol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Chloro-5-(trifluoromethyl)phenolC₇H₄ClF₃OSimilar halogen and trifluoromethyl groups
4-Chloro-3-(trifluoromethyl)phenolC₇H₄ClF₃ODifferent positioning of substituents
2,4-DichlorophenolC₆H₄Cl₂OContains two chlorine atoms

Uniqueness

What sets 2-chloro-4-(trifluoromethyl)phenol apart from these similar compounds is its specific arrangement of the trifluoromethyl group and chlorine atom, which contributes to its unique chemical reactivity and biological properties. This distinct configuration allows for targeted applications in herbicide development and other chemical syntheses.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Chloro-4-hydroxybenzotrifluoride

Dates

Modify: 2023-08-16

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